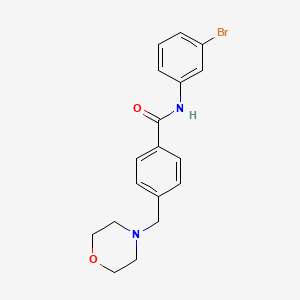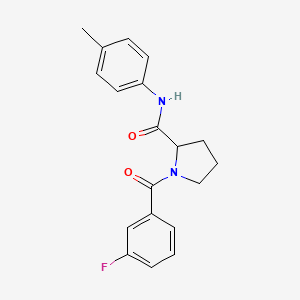![molecular formula C17H17N3O3 B6135119 2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6135119.png)
2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is a compound that has gained a lot of attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione, which has been shown to have significant biological activity.
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is not fully understood. However, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to DNA damage and cell death, which may explain the compound's anticancer activity.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which may make it useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is its broad-spectrum anticancer activity. This makes it a potentially useful compound for the development of new cancer therapies. However, one limitation of this compound is its complex synthesis, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione. One area of interest is the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects. Finally, there is a need for more research on the compound's anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in a variety of diseases.
Méthodes De Synthèse
The synthesis of 2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is a complex process that involves several steps. The first step is the synthesis of 2-cyclopropyl-4-(2-methoxyethyl)quinoline-3-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 6-amino-3-picoline to produce the desired compound.
Applications De Recherche Scientifique
2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione has been extensively studied for its potential therapeutic properties. It has been shown to have significant activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases.
Propriétés
IUPAC Name |
2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-9-8-19-6-4-14-12(16(19)21)10-13-15(18-14)5-7-20(17(13)22)11-2-3-11/h4-7,10-11H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXUCHWVUUZKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B6135050.png)
![3-(3,5-dimethylphenyl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6135058.png)

![4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol](/img/structure/B6135075.png)

![2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6135092.png)
![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B6135098.png)
![(5-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-ethoxyphenyl)methanol](/img/structure/B6135106.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-1-propanamine](/img/structure/B6135108.png)
![methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]butanoate](/img/structure/B6135126.png)
![3-(dimethylamino)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6135134.png)
![2-cyclopropyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6135140.png)
![(2,5-dimethoxyphenyl)[4-(1-pyrrolidinylcarbonyl)phenyl]methanone](/img/structure/B6135148.png)
![4-(2,3-dihydro-1H-inden-2-yl)-3-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-piperazinone](/img/structure/B6135164.png)